molecular formula C29H46O6 B12279111 Methyl diacetylchenodesoxycholate CAS No. 56085-34-8

Methyl diacetylchenodesoxycholate

Cat. No.: B12279111
CAS No.: 56085-34-8
M. Wt: 490.7 g/mol
InChI Key: ZKHVKSAMEUAGEN-UHFFFAOYSA-N
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Description

Methyl diacetylchenodesoxycholate is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl diacetylchenodesoxycholate typically involves the esterification of chenodeoxycholic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purification steps are also scaled up, often involving automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions: Methyl diacetylchenodesoxycholate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetyl groups, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional hydroxyl or ketone groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl diacetylchenodesoxycholate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a tool for investigating bile acid metabolism.

    Medicine: Investigated for its potential therapeutic effects, including its role in dissolving cholesterol gallstones and its impact on cholesterol metabolism.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl diacetylchenodesoxycholate involves its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). By binding to these receptors, the compound can modulate various metabolic pathways, including cholesterol metabolism and bile acid synthesis. This interaction leads to the regulation of gene expression and the modulation of metabolic processes.

Comparison with Similar Compounds

    Chenodeoxycholic Acid: The parent compound, primarily used in the treatment of gallstones.

    Ursodeoxycholic Acid: A similar bile acid with fewer side effects, used for the same therapeutic purposes.

    Lithocholic Acid: Another bile acid with different biological properties.

Comparison: Methyl diacetylchenodesoxycholate is unique due to its modified structure, which enhances its solubility and stability compared to its parent compound, chenodeoxycholic acid. This modification also allows for different biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVKSAMEUAGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310365
Record name Methyl diacetylchenodesoxycholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56085-34-8
Record name NSC226171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl diacetylchenodesoxycholate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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